2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide
Description
The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide features a benzodioxole-isoxazole core conjugated to an acetamide moiety substituted with a 2-methoxybenzyl group. This structure combines a heterocyclic isoxazole ring (known for metabolic stability and hydrogen-bonding capacity) with a benzodioxole group (a common pharmacophore in bioactive molecules) and a polar acetamide linker.
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-24-16-5-3-2-4-14(16)11-21-20(23)10-15-9-18(27-22-15)13-6-7-17-19(8-13)26-12-25-17/h2-9H,10-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKKVBRGRVXFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 380.4 g/mol. The compound features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a methoxybenzyl group, contributing to its unique biological profile.
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole and isoxazole moieties are believed to enhance binding affinity to these targets, while the methoxyphenethyl group may influence the compound's overall activity and selectivity.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, a study reported that derivatives containing the benzo[d][1,3]dioxole structure exhibited significant cytotoxic effects against various cancer cell lines including HepG2 (liver cancer), HCT116 (colorectal cancer), and MCF7 (breast cancer). The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | Lower (7.46) |
| Compound B | HCT116 | 1.54 | Lower (8.29) |
| Compound C | MCF7 | 4.52 | Similar (4.56) |
Antimicrobial Activity
The antimicrobial properties of the compound have also been explored. It has shown selective activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) indicating potential for further development as an antimicrobial agent .
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 25 |
| Staphylococcus aureus | 30 |
| Escherichia coli | >100 |
Case Studies
In one notable case study, the compound was evaluated for its effects on cell cycle progression and apoptosis in cancer cells. Results indicated that it induced G1 phase arrest and promoted apoptosis via the mitochondrial pathway, evidenced by changes in Bax and Bcl-2 protein levels .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s structural uniqueness lies in its 2-methoxybenzyl substituent on the acetamide nitrogen. Key analogs and their distinguishing features include:
Substituents on the Acetamide Nitrogen
- N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide (CAS 953137-17-2):
- 2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide (CAS 1209814-85-6):
- N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide :
Core Heterocycle Modifications
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Pharmacological Implications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
